molecular formula C17H32O B14513269 8-Heptadecyn-1-ol CAS No. 62873-33-0

8-Heptadecyn-1-ol

Cat. No.: B14513269
CAS No.: 62873-33-0
M. Wt: 252.4 g/mol
InChI Key: JUUQWFGPSKCQJV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Heptadecyn-1-ol can be synthesized through various methods, including the reduction of corresponding fatty acids or esters. One common method involves the hydrogenation of oleic acid to produce 9-octadecen-1-ol, which can then be further processed to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of catalysts to enhance the efficiency of the hydrogenation process. Chloride-free ruthenium and tin raw materials are preferred to avoid negative effects on catalytic activity .

Chemical Reactions Analysis

Types of Reactions: 8-Heptadecyn-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Substitution reactions can occur in the presence of halogens or other electrophiles.

Major Products: The major products formed from these reactions include shorter-chain fatty alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Heptadecyn-1-ol involves its interaction with cellular membranes and enzymes. It can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, it may interact with specific enzymes involved in lipid metabolism, influencing various biological pathways .

Properties

IUPAC Name

heptadec-8-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h18H,2-8,11-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUQWFGPSKCQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#CCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440815
Record name 8-Heptadecyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62873-33-0
Record name 8-Heptadecyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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